
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H2ClF3N2O5 It is known for its unique structural features, which include a chloro group, two nitro groups, and a trifluoromethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol typically involves nitration reactions. One common method is the nitration of 4-chloro-3-trifluoromethyl-phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and improved safety. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing the risk of hazardous by-products.
化学反应分析
Types of Reactions
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones with enhanced electron-accepting properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted phenols with diverse functional groups.
科学研究应用
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, potentially disrupting cellular processes and exhibiting biological activity.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Chloro-2-nitrophenol: Shares the chloro and nitro functionalities but lacks the trifluoromethyl group.
4-Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the nitro and chloro groups.
Uniqueness
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is unique due to the combination of its chloro, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C7H2ClF3N2O5 |
|---|---|
分子量 |
286.55 g/mol |
IUPAC 名称 |
4-chloro-2,6-dinitro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2ClF3N2O5/c8-2-1-3(12(15)16)6(14)5(13(17)18)4(2)7(9,10)11/h1,14H |
InChI 键 |
DGHGWIOGICMLFA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)

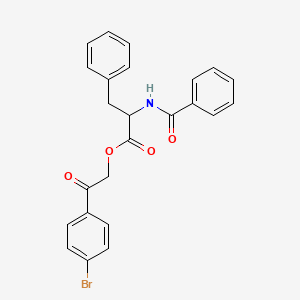
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)

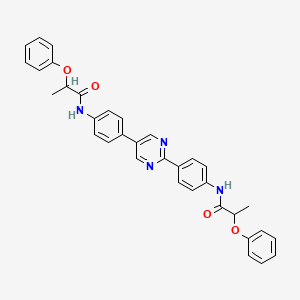
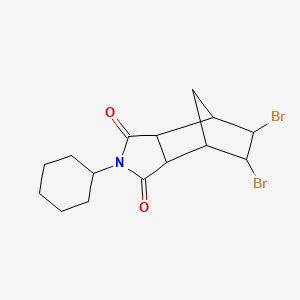
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B12458323.png)
![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)
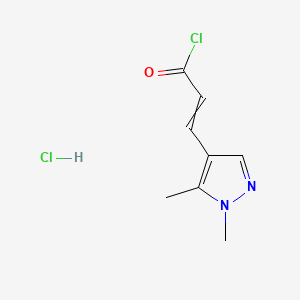
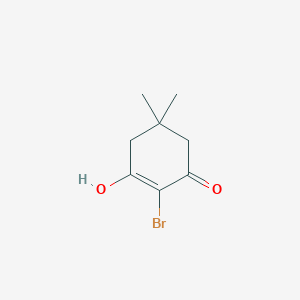
![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
